[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol
Overview
Description
[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the fluorobenzyl group and the hydroxyl group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol typically involves the reaction of 2-fluorobenzyl chloride with piperidine under basic conditions to form the intermediate [1-(2-Fluoro-benzyl)-piperidine]. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of [1-(2-Fluoro-benzyl)-piperidin-2-one].
Reduction: Formation of [1-(2-Fluoro-benzyl)-piperidin-2-amine].
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It can serve as a model compound to investigate the pharmacokinetics and pharmacodynamics of similar molecules .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit activity against various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and as a building block for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of [1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets in biological systems. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Fluoro-benzyl)-piperidine]
- [1-(2-Fluoro-benzyl)-piperidin-2-one]
- [1-(2-Fluoro-benzyl)-piperidin-2-amine]
Uniqueness
[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol is unique due to the presence of both the fluorobenzyl and hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]piperidin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-7-2-1-5-11(13)9-15-8-4-3-6-12(15)10-16/h1-2,5,7,12,16H,3-4,6,8-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKKRZGMRRIGMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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